molecular formula C13H23NO3 B13056404 tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate

tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate

Cat. No.: B13056404
M. Wt: 241.33 g/mol
InChI Key: LTDAANNGNROGHI-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:

    Formation of tert-Butyl 4-methylpiperidine-1-carboxylate: This is achieved by reacting 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetylation: The resulting tert-Butyl 4-methylpiperidine-1-carboxylate is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is primarily based on its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

  • tert-Butyl 4-acetylpiperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate

Comparison:

  • tert-Butyl 4-acetylpiperidine-1-carboxylate: Similar in structure but lacks the methyl group at the 4-position.
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of an acetyl group, leading to different chemical properties and applications.
  • tert-Butyl 4-amino-1-piperidinecarboxylate: Contains an amino group instead of an acetyl group, making it more reactive in certain chemical reactions.

Uniqueness: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is unique due to the presence of both acetyl and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9-6-7-14(8-11(9)10(2)15)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3

InChI Key

LTDAANNGNROGHI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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